N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE
Description
N-(2-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural elements include:
- 4-Ethylbenzenesulfonyl group at position 3: Introduces bulk and sulfonamide functionality, which may influence solubility and enzyme inhibition (e.g., via hydrogen bonding or hydrophobic interactions) .
- Ethylamino-linked acetamide at position 5: Provides flexibility and hydrogen-bonding capacity, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
N-[2-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O3S/c1-3-14-4-7-16(8-5-14)32(30,31)21-20-25-19(24-11-10-23-13(2)29)17-12-15(22)6-9-18(17)28(20)27-26-21/h4-9,12H,3,10-11H2,1-2H3,(H,23,29)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLWXPLJZJTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid to form an intermediate compound. This intermediate is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine using phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular signaling pathways. For example, it may inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Comparison with Similar Compounds
Comparison :
- Chlorophenyl position : 3-Chloro derivatives (e.g., 94) show higher yields than 4-Chloro analogs, but 4-Chloro may improve target affinity due to steric effects.
- Side chains: Dimethylaminomethyl (92, 94) and aminoethyl (97) groups enhance solubility and binding vs. hydroxymethyl (98, 99), which reduces activity. The target compound’s acetamide side chain may offer superior metabolic stability compared to these amines.
Triazoloquinazoline Analogs ()
Compound in : 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine.
- Structural differences: Lacks the ethylamino-acetamide chain; uses phenylsulfonyl and isopropylphenyl groups.
- Implications : The 4-ethylbenzenesulfonyl group in the target compound may improve hydrophobicity and target binding vs. phenylsulfonyl .
: Thieno-fused triazolopyrimidines (e.g., 4i, 5n) showed higher anticancer activity than triazoloquinazolines (6a–c). For example, compound 6a (triazoloquinazoline) had low activity (GP = 81.85%) against Renal Cancer UO-31, while thieno-fused analogs exhibited stronger growth inhibition.
- Key Insight: The target compound’s triazoloquinazoline core may limit cytotoxicity compared to thieno-fused derivatives, but its unique sulfonyl and acetamide groups could offset this via alternative mechanisms .
Quinazoline-Oxazole Hybrids ()
: 1,3-Oxazole derivatives with 4-chlorophenylsulfonyl moieties demonstrated cytotoxicity, likely via enzyme inhibition.
(ARRY-380 Analog) : Combines triazolopyridine and quinazoline groups with a methylsulfonyl side chain.
- Comparison : The target compound’s ethylbenzenesulfonyl group may offer better metabolic stability than methylsulfonyl, while the triazoloquinazoline core could enhance kinase selectivity vs. triazolopyridine-quinazoline hybrids .
Acetamide-Containing Derivatives ()
: Acetyl hydrazone derivatives of triazolopyrimidines showed herbicidal and fungicidal activity. : N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones exhibited antifungal activity (e.g., 5d inhibited wheat gibberellin at 50 μg/mL). : Acetamide derivatives (e.g., N-(3-thienyl)acetamide) highlight the role of acetamide in bioactivity.
Comparison : The target compound’s acetamide group, linked via ethylamine, may enhance membrane permeability compared to hydrazones () or simpler acetamides ().
Biological Activity
N-(2-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial applications. The unique structural features of this compound, including a chloro substituent and a sulfonyl group, contribute to its distinctive chemical and biological properties.
Biological Activity
The biological activity of this compound can be summarized as follows:
Anticancer Activity
-
Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects against various cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects includes:
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various pathogens. Its selective targeting mechanism minimizes damage to healthy tissues while effectively inhibiting microbial growth .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis |
| Antimicrobial | Exhibits activity against bacteria and fungi |
| Mechanism | Involves topoisomerase inhibition and cell cycle arrest |
Case Studies
Several studies have focused on the synthesis and evaluation of triazoloquinazoline derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various triazoloquinazoline compounds and evaluated their anticancer properties using MTT assays. The results indicated that certain derivatives displayed significant cytotoxicity against selected cancer cell lines .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies support the hypothesis that structural modifications enhance biological activity .
- Animal Model Studies : Preclinical trials in animal models have demonstrated tumor regression upon treatment with this compound, further validating its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for this compound, and what intermediates are critical for successful synthesis?
The compound is synthesized via multi-step protocols involving:
- Triazoloquinazoline core formation : Reacting chlorinated quinazoline precursors with sulfonylated triazole intermediates under reflux conditions in ethanol or dioxane with catalysts like glacial acetic acid or triethylamine .
- Acetamide functionalization : Introducing the ethylacetamide side chain via nucleophilic substitution or condensation reactions, often requiring stoichiometric control (e.g., 1:1 molar ratios) and purification by recrystallization (ethanol-DMF mixtures) .
- Key intermediates : 4-amino-triazole derivatives and substituted benzaldehydes are critical for structural diversification .
Q. What safety protocols are recommended for handling sulfonamide-triazoloquinazoline derivatives?
Adopt protocols for structurally related compounds:
- PPE : Use gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Work in fume hoods to avoid inhalation risks (P210: avoid ignition sources near volatile solvents) .
- Emergency measures : For spills, neutralize with inert adsorbents and dispose as hazardous waste (P201/P202: follow institutional guidelines) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonyl, triazole, and acetamide substituents (e.g., sulfonyl peaks at ~120-130 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]+ for Cl-containing species) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictions in synthetic yield data be resolved methodologically?
- Systematic parameter variation : Use Design of Experiments (DoE) to test solvent polarity (e.g., ethanol vs. dioxane), temperature (reflux vs. room temperature), and catalyst ratios .
- Mechanistic studies : Employ in-situ FTIR or NMR to monitor intermediate formation and identify rate-limiting steps .
- Yield optimization : Adjust stoichiometry (e.g., excess chloroacetyl chloride) and introduce scavengers (e.g., molecular sieves) to suppress side reactions .
Q. What in silico strategies predict the compound’s biological activity and target selectivity?
- Molecular docking : Screen against kinases or TNF-α using AutoDock Vina, focusing on sulfonamide-Triazolo interactions in hydrophobic pockets .
- MD simulations : Assess binding stability (50–100 ns trajectories) and calculate free-energy landscapes (MM-PBSA) to rank affinity .
- ADMET prediction : Use SwissADME or admetSAR to prioritize derivatives with optimal permeability and low hepatotoxicity .
Q. How can AI-driven experimental design improve synthesis optimization?
- Smart laboratories : Integrate AI tools (e.g., LabMate.MD ) for real-time feedback on reaction parameters (e.g., pH, temperature) .
- Process automation : Deploy robotic platforms (e.g., Chemspeed) for high-throughput screening of solvent/catalyst combinations .
- Data-driven optimization : Train neural networks on historical yield data to recommend ideal conditions (e.g., 20–25°C for acetamide coupling) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
- Kinase inhibition hypothesis : Link structural features (e.g., triazoloquinazoline core) to ATP-binding pockets using crystallographic data .
- Pharmacophore modeling : Map electrostatic and steric features to prioritize analogs with enhanced target engagement .
- Pathway analysis : Align with disease-specific pathways (e.g., JAK-STAT for cancer) to contextualize in vitro results .
Q. What methodologies assess environmental impact during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
